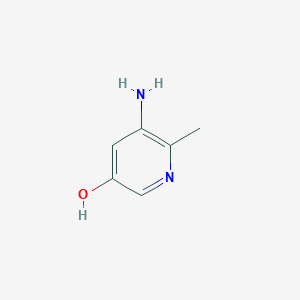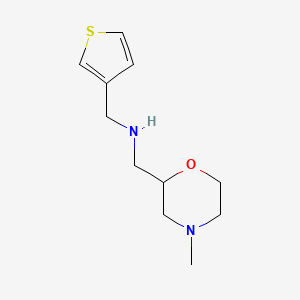
5-Bromo-N-(1-((2-methoxyethyl)amino)-1-oxopropan-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-(1-((2-methoxyethyl)amino)-1-oxopropan-2-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring, a methoxyethyl group, and an amino group attached to a propanoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(1-((2-methoxyethyl)amino)-1-oxopropan-2-yl)thiophene-2-carboxamide typically involves multiple steps:
Bromination: The thiophene ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Amidation: The brominated thiophene is then reacted with 2-methoxyethylamine to introduce the methoxyethyl group. This step is usually carried out under reflux conditions.
Acylation: The final step involves the acylation of the amino group with a propanoyl chloride derivative to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-N-(1-((2-methoxyethyl)amino)-1-oxopropan-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Hydrolysis: Formation of thiophene-2-carboxylic acid and corresponding amines.
Aplicaciones Científicas De Investigación
5-Bromo-N-(1-((2-methoxyethyl)amino)-1-oxopropan-2-yl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-N-(1-((2-methoxyethyl)amino)-1-oxopropan-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxamide group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-thiophenecarboxamide
- N-(2-methoxyethyl)-2-thiophenecarboxamide
- 5-Bromo-N-(2-methoxyethyl)-2-thiophenecarboxamide
Uniqueness
5-Bromo-N-(1-((2-methoxyethyl)amino)-1-oxopropan-2-yl)thiophene-2-carboxamide is unique due to the specific combination of functional groups and the presence of the bromine atom at the 5-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H15BrN2O3S |
|---|---|
Peso molecular |
335.22 g/mol |
Nombre IUPAC |
5-bromo-N-[1-(2-methoxyethylamino)-1-oxopropan-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H15BrN2O3S/c1-7(10(15)13-5-6-17-2)14-11(16)8-3-4-9(12)18-8/h3-4,7H,5-6H2,1-2H3,(H,13,15)(H,14,16) |
Clave InChI |
SPNRGWMTXCMBPT-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCCOC)NC(=O)C1=CC=C(S1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-4-(tert-butyl)-2-((S)-2'-(diphenylphosphanyl)-[1,1'-binaphthalen]-2-yl)-4,5-dihydrooxazole](/img/structure/B14914091.png)

![7-((4AS,7aS)-1-(2-carboxyethyl)octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14914119.png)


![N-(4-Chlorophenyl)-2-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinylthio]acetamide](/img/structure/B14914135.png)




![Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14914177.png)



